

An In-depth Technical Guide to 6-Azaspiro[3.5]nonan-9-one

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Compound of Interest

Compound Name: 6-Azaspiro[3.5]nonan-9-one

Cat. No.: B15264363

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This technical guide provides a comprehensive overview of **6-Azaspiro[3.5]nonan-9-one**, a heterocyclic organic compound of interest to researchers and professionals in the fields of chemistry and drug development. This document details its chemical identifiers, and while specific experimental and biological data for this exact molecule are limited in publicly accessible literature, this guide also explores the synthesis and biological relevance of closely related azaspiro compounds to provide a contextual framework for future research.

Core Compound Identifiers

6-Azaspiro[3.5]nonan-9-one and its hydrochloride salt are key chemical entities. The identifiers for both the free base and its hydrochloride salt are summarized below, providing a foundational reference for researchers.



Identifier	6-Azaspiro[3.5]nonan-9- one	6-Azaspiro[3.5]nonan-9- one Hydrochloride
CAS Number	1369163-40-5	2179070-00-7[1]
PubChem CID	Not explicitly found	134211693[1]
InChI	Not explicitly found	InChI=1S/C8H13NO.CIH/c10- 7-2-5-9-6-8(7)3-1-4-8;/h9H,1- 6H2;1H
InChIKey	Not explicitly found	Not explicitly found
SMILES	Not explicitly found	C1CC2(C1)CC(=O)NCC2.Cl
Molecular Formula	C ₈ H ₁₃ NO	C ₈ H ₁₄ CINO
Molecular Weight	139.19 g/mol	175.66 g/mol

Synthesis and Methodologies

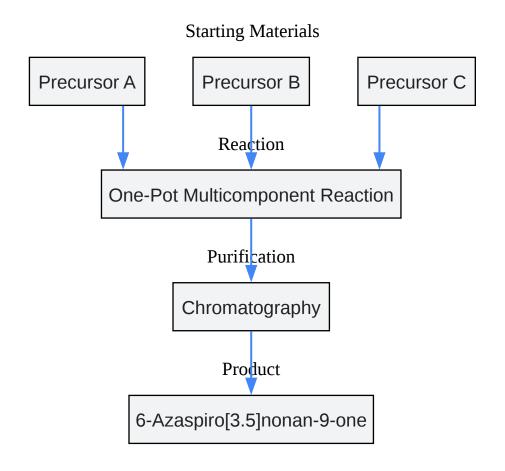
While a specific, detailed experimental protocol for the synthesis of **6-Azaspiro[3.5]nonan-9-one** is not readily available in the surveyed literature, the synthesis of related azaspirocyclic compounds has been described. These methodologies often serve as a foundation for the synthesis of novel derivatives.

One-pot, three-component reactions represent a common and efficient strategy for constructing complex heterocyclic scaffolds like azaspiro compounds. For instance, the synthesis of azaspirononatriene derivatives has been achieved through a reaction involving an isocyanide, a dialkyl acetylenedicarboxylate, and a 4-arylidene-isoxazol-5(4H)-one in toluene at elevated temperatures. This approach highlights a potential synthetic pathway that could be adapted for **6-Azaspiro[3.5]nonan-9-one**.

Another relevant synthetic strategy involves the asymmetric synthesis of substituted 2-azaspiro[3.5]nonan-1-ones. These syntheses can employ chiral auxiliaries or catalysts to achieve enantioselectivity, a critical consideration in drug development.

The general workflow for the synthesis of a spirocyclic compound, based on related literature, can be conceptualized as follows:





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A generalized workflow for the synthesis of **6-Azaspiro[3.5]nonan-9-one**.

Biological Activity and Signaling Pathways

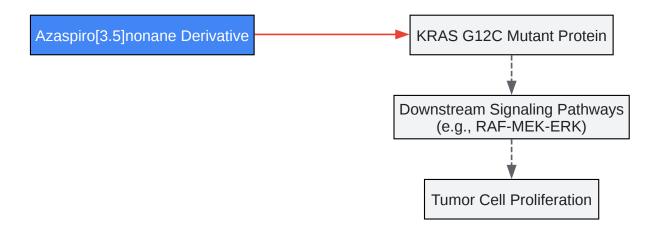
Direct studies on the biological activity and associated signaling pathways of **6- Azaspiro[3.5]nonan-9-one** are not extensively documented. However, the broader class of azaspiro[3.5]nonane derivatives has emerged as a significant scaffold in medicinal chemistry, particularly in the development of inhibitors for challenging drug targets.

A notable example is the investigation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of the KRAS G12C mutant protein. The KRAS protein is a key component of the RAS/MAPK signaling pathway, which is frequently dysregulated in various cancers. Mutations in KRAS, such as G12C, can lead to its constitutive activation, promoting uncontrolled cell growth and proliferation.



The proposed mechanism of action for these inhibitors involves the covalent modification of the mutant cysteine residue in KRAS G12C, thereby locking the protein in an inactive state and inhibiting downstream signaling. This highlights the potential for the 6-azaspiro[3.5]nonane core to serve as a valuable framework for the design of targeted cancer therapeutics.

The logical relationship of this inhibitory action can be visualized as follows:



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Inhibition of KRAS G12C signaling by an azaspiro[3.5]nonane derivative.

Conclusion

6-Azaspiro[3.5]nonan-9-one represents a chemical scaffold with potential for further exploration in drug discovery and development. While specific data on this compound is limited, the broader family of azaspiro[3.5]nonanes has demonstrated significant promise, particularly in the context of oncology. The information and conceptual frameworks provided in this guide are intended to support and stimulate further research into the synthesis, characterization, and biological evaluation of **6-Azaspiro[3.5]nonan-9-one** and its derivatives. Future studies are warranted to elucidate its specific properties and potential therapeutic applications.

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References

- 1. labsolu.ca [labsolu.ca]
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